Stereochemical Specificity: Tubulozole-C vs. Tubulozole-T in Microtubule Disruption, Antitumor Activity, and Malignant Invasion
Tubulozole-C (cis-isomer, R 46 846) disrupts the microtubule system of mammalian cells in both interphase and mitotic cells, arrests directional migration, and inhibits malignant invasion in a three-dimensional organ culture system. In stark contrast, tubulozole-T (trans-isomer, R 48 265) exhibits none of these effects: it does not affect the microtubule system, does not arrest directional migration, and does not inhibit malignant invasion [1]. In vivo, 160 mg/kg oral tubulozole-C combined with 10 Gy gamma-irradiation produced a marked interactive effect on tumor growth in subcutaneous MO4 fibrosarcomas and Lewis Lung carcinomas, whereas tubulozole-T neither exhibited antimicrotubular action nor exerted any antitumoral effect, either alone or in combination with radiation [2]. This binary active-inactive distinction is essential for procurement accuracy: only the cis-isomer (tubulozole hydrochloride, CAS 83529-08-2) possesses validated biological activity [3].
| Evidence Dimension | Microtubule disruption, directional migration arrest, malignant invasion inhibition, in vivo antitumor activity |
|---|---|
| Target Compound Data | Tubulozole-C: Active – disrupts microtubules in interphase and mitotic cells; arrests directional migration; inhibits malignant invasion; 160 mg/kg oral + 10 Gy produces marked interactive tumor growth inhibition in vivo |
| Comparator Or Baseline | Tubulozole-T: Inactive – no effect on microtubule system; no arrest of directional migration; no inhibition of malignant invasion; no antitumoral effect alone or with radiation |
| Quantified Difference | Binary qualitative difference: active vs. inactive across all assayed endpoints. Tubulozole-T is completely devoid of antimicrotubular and antitumor activity. |
| Conditions | Mammalian cells (L1210 leukemia, MO4 fibrosarcoma, Lewis Lung carcinoma); in vitro cell culture and in vivo murine tumor models; organ culture invasion assay; oral dosing at 160 mg/kg with 10 Gy gamma-irradiation (6-h pretreatment) |
Why This Matters
Procuring the incorrect stereoisomer (tubulozole-T) would result in a biologically inert compound with no experimental utility; stereochemical identity must be verified prior to purchase.
- [1] Geuens GMA, Nuydens R, Willebrords RE, Van de Veire RM, Goossens F, Dragonetti CH, Mareel MMK, De Brabander M. Effects of tubulozole on the microtubule system of cells in culture and in vivo. Cancer Res. 1985 Feb;45(2):733-42. PMID: 3967244. View Source
- [2] Distelmans W, Van Ginckel R, Vanherck W, Willebrords R, De Brabander M, Wouters L, Van den Winkel P, De Backer G. Interaction between the microtubule inhibitor tubulozole and gamma-irradiation in murine tumors in vivo. Int J Radiat Oncol Biol Phys. 1989 Jan;16(1):177-82. PMID: 2912940. View Source
- [3] Fong D. Effect of the anti-microtubule compound tubulozole on Leishmania protozoan parasites in vitro. FEMS Microbiol Lett. 1993 Feb 15;107(1):95-9. PMID: 8468004. View Source
